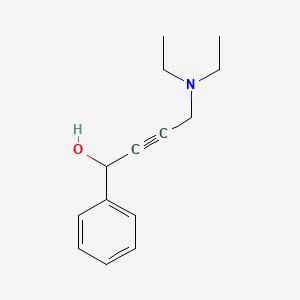
4-(diethylamino)-1-phenyl-2-butyn-1-ol
Cat. No. B4984486
M. Wt: 217.31 g/mol
InChI Key: IUBSFDOHSKQPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04418079
Procedure details


To a solution of 1-phenylpropargyl alcohol (119.12 g) in dioxane (650 ml), a solution of diethylamine (99.2 g) in water (300 ml), a solution of 37% formalin (148.9 g) in dioxane (200 ml) and a solution of cupric sulfate (pentahydrate) (8.11 g) in water (180 ml) were added with stirring at room temperature. The resulting mixture was stirred at about 70° C. for 2 hours and then filtered off, and the filtrate was evaporated under reduced pressure. The residual oily material was dissolved in benzene (450 ml) and extracted with three 300 ml portions of 5% aqueous solution of hydrochloric acid, and the extracts were combined together and washed with benzene (300 ml). The washed extract was neutralized with an aqueous solution of sodium hydroxide and extracted with three 400 ml portions of chloroform, and the extracts were washed with water (500 ml) and dried over sodium sulfate. The chloroform-extracts were evaporated and then distilled to afford N-(4-phenyl-4-hydroxy-2-butynyl)-N,N-diethylamine, b.p., 134°-137° C./0.12 mmHg.



[Compound]
Name
cupric sulfate
Quantity
8.11 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[CH:1]#[C:2][CH:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:11]([NH:13][CH2:14][CH3:15])[CH3:12].[CH2:16]=O>O1CCOCC1.O>[C:4]1([CH:3]([OH:10])[C:2]#[C:1][CH2:16][N:13]([CH2:14][CH3:15])[CH2:11][CH3:12])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
119.12 g
|
|
Type
|
reactant
|
|
Smiles
|
C#CC(C1=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
99.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC
|
|
Name
|
|
|
Quantity
|
148.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
[Compound]
|
Name
|
cupric sulfate
|
|
Quantity
|
8.11 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
650 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at about 70° C. for 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residual oily material was dissolved in benzene (450 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with three 300 ml portions of 5% aqueous solution of hydrochloric acid
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with benzene (300 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The washed extract
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with three 400 ml portions of chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
the extracts were washed with water (500 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The chloroform-extracts were evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(C#CCN(CC)CC)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
